molecular formula C25H26N6O3 B14753564 Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-

Cat. No.: B14753564
M. Wt: 458.5 g/mol
InChI Key: STNJCYKOXYBBIA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]- (referred to as 11b in ) is a highly optimized pyrrolo[2,1-f][1,2,4]triazine derivative. Its structure features:

  • A pyrrolo[2,1-f][1,2,4]triazine core, a bicyclic heterocycle with a bridgehead nitrogen, known for its versatility in kinase inhibition .
  • A 4-[[5-(methoxycarbamoyl)-2-methylphenyl]amino] substituent at position 4, contributing to hydrogen bonding with kinase ATP-binding pockets.
  • A (1R)-1-phenylethyl group at the N-6 carboxamide position, enhancing stereoselective binding and oral bioavailability .

This compound was developed as a p38α mitogen-activated protein (MAP) kinase inhibitor, showing potent anti-inflammatory activity (IC50 = 10 nM in enzyme assays) and efficacy in murine models of acute inflammation . Its design emphasizes improved pharmacokinetics, including oral bioavailability (>50% in rodents) and reduced metabolic liabilities .

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-[(1R)-1-phenylethyl]pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29)/t17-/m1/s1

InChI Key

STNJCYKOXYBBIA-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves multiple steps, starting from simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process includes the formation of the triazine ring through a series of reactions, including cyclization and substitution reactions . The overall yield of the synthesis can be optimized to achieve a higher percentage by carefully controlling the reaction conditions and using appropriate reagents .

Industrial Production Methods

For industrial-scale production, the synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide can be scaled up using a two-vessel-operated process. This method ensures the safety and efficiency of the production process, allowing for the preparation of kilogram quantities of the compound . The process involves the use of low-cost raw materials and aims to minimize impurities and optimize yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring facilitates nucleophilic substitutions at electron-deficient positions. A notable example involves the reaction of 1-aminopyrrole (34 ) with formamidine acetate in the presence of triethylamine, which annulates the triazine cycle to form pyrrolotriazine 35 (Scheme 1) .

Reaction ComponentConditionsYieldReference
1-Aminopyrrole + Formamidine acetateEt₃N, reflux85–92%

This method highlights the role of formamidine acetate as both a reagent and solvent, enabling efficient cyclization.

Cycloaddition Reactions

Pyrrolo[2,1-f] triazines participate in cycloadditions to construct complex polycyclic systems. A two-step synthesis leveraging [2+2] cycloaddition was reported for compound 38 :

  • Triazinium dicyanomethylide formation : Tetracyanoethylene oxide reacts with triazine 36 to generate intermediate 37

  • Cycloaddition : Intermediate 37 undergoes [2+2] cycloaddition with phenyl vinyl sulfoxide to yield 38 (Scheme 2) .

StepReagents/ConditionsProductYield
1. Intermediate formationTetracyanoethylene oxideTriazinium dicyanomethylide (37 )78%
2. CycloadditionPhenyl vinyl sulfoxidePyrrolotriazine 38 65%

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig couplings are employed to introduce aryl/heteroaryl groups or amines, respectively. These reactions optimize the compound’s pharmacokinetic properties.

Representative Cross-Coupling Examples

Reaction TypeSubstrateReagents/ConditionsApplication
Suzuki-MiyauraHalogenated pyrrolotriazinePd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl group introduction
Buchwald-HartwigBrominated derivativePd₂(dba)₃, Xantphos, Cs₂CO₃Amine functionalization

These protocols achieve moderate-to-high yields (60–85%) and are critical for structure-activity relationship (SAR) studies.

Functional Group Transformations

The carboxamide and methoxyamino groups undergo hydrolysis and redox reactions under controlled conditions:

Hydrolysis

The methoxyamino carbonyl group hydrolyzes in acidic or basic media to yield carboxylic acid derivatives:

R-O-NH-C(=O)-R’H₃O⁺/OH⁻R-COOH + NH₂-R’\text{R-O-NH-C(=O)-R'} \xrightarrow{\text{H₃O⁺/OH⁻}} \text{R-COOH + NH₂-R'}

Conditions : 1M HCl or NaOH, 60°C, 4–6 hours.

Oxidation

The methylphenyl group oxidizes to a carboxylic acid using KMnO₄ or RuO₄:

Ar-CH₃KMnO₄, H₂OAr-COOH\text{Ar-CH₃} \xrightarrow{\text{KMnO₄, H₂O}} \text{Ar-COOH}

Yield : 70–75% under mild conditions.

Stability Under Physiological Conditions

Studies indicate limited stability in blood plasma (t₁/₂ = 2.3 hours), necessitating prodrug strategies for therapeutic applications. Degradation pathways include:

  • Amide bond hydrolysis : Catalyzed by esterases

  • Oxidative demethylation : Mediated by cytochrome P450 enzymes

Reaction Optimization Challenges

  • Steric hindrance : Bulky substituents (e.g., (1R)-1-phenylethyl) reduce reaction rates in cross-couplings.

  • Solubility : Polar aprotic solvents (DMF, DMSO) improve reactivity but complicate purification .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-, a complex organic compound with a unique fused heterocyclic structure, belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This family has gained significant interest for its potential applications in medicinal chemistry and drug development. Pyrrolo[2,1-f][1,2,4]triazine derivatives are primarily explored in pharmaceuticals as potential drug candidates. Their unique structural features allow for modifications that can enhance efficacy and reduce toxicity in therapeutic contexts.

Scientific Research Applications

  • Potential in Cancer Therapy Pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit biological activities, particularly as kinase inhibitors, making them potential candidates in cancer therapy. These compounds can modulate kinase activity, crucial in signaling pathways associated with tumor growth and survival. For instance, they have been linked to the inhibition of specific kinases involved in cancer progression.
  • Anti-inflammatory Properties Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of p38α have been developed through functional group modifications, showing efficacy in in vivo models of acute and chronic inflammation .
  • Drug Discovery The pyrrolo[2,1-f][1,2,4]triazine template is considered a "privileged scaffold" in drug discovery because of its versatility and potential to yield derivatives with a wide range of biological activities . These activities include anti-anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), VEGFR-2, EGFR and/or HER2, Met kinase, p38α mitogen-activated protein (MAP) kinase, and insulin-like growth factor receptor (IGF-1R) kinase activities .
  • Inhibitory Activity Pyrrolo[2,1-f][1,2,4]triazine compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, making them useful in treating PI3K-related diseases such as cancer .
  • Antifungal Activity Some pyrrolotriazinone derivatives, bearing a triazole ring, have demonstrated broad in vitro antifungal activity against pathogenic Candida spp., including fluconazole-resistant strains, and some filamentous fungi such as Aspergillus fumigatus . They also show promising in vivo activity in murine models of lethal systemic infections caused by Candida albicans .
  • Treatment of Stress-Related Disorders Pyrrolotriazinone analogues have been designed and tested as CRF1 receptor antagonists, showing good binding affinity and antagonistic activity. They have also demonstrated efficacy in reducing anxiety in rat models .
  • Protein Engineering Machine learning is being integrated with protein engineering to design and optimize biomolecules, addressing challenges in medicine, nanotechnology, and industry . This includes designing proteins with desired properties, enhancing their numerical representations, and modeling protein-drug interactions .

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to these targets and inhibits their activity, thereby exerting its therapeutic effects. The pathways involved in its mechanism of action include the inhibition of kinase activity and the disruption of viral replication .

Comparison with Similar Compounds

Structural and Functional Analogues

Met Kinase Inhibitors ()

A library of pyrrolo[2,1-f][1,2,4]triazine amides demonstrated modest Met kinase inhibition (IC50 ~1–10 µM). Key differences:

  • Substituents : Lack the 5-methyl and (1R)-1-phenylethyl groups.
  • Activity : Lower potency compared to 11b , attributed to less optimized steric and electronic interactions with Met kinase.
JAK2 Inhibitors ()

2,7-Disubstituted pyrrolo[2,1-f][1,2,4]triazines were modified to minimize reactive metabolite formation .

  • Structural Changes : Introduction of electron-withdrawing groups (e.g., fluorine) at position 7 to reduce cytochrome P450-mediated oxidation.
  • Outcome : Improved metabolic stability but reduced kinase selectivity compared to 11b , which retains specificity for p38α .
VEGFR-2/FGFR-1 Dual Inhibitors ()

Compound 50 (IC50 = 52 nM for VEGFR-2) shares the methoxycarbamoylphenylamino motif but differs in:

  • Core Substituents : A 2,4-difluoro group on the phenyl ring enhances binding to VEGFR-2.
  • Pharmacokinetics : Oral bioavailability of 79% in mice, comparable to 11b , but targets angiogenesis rather than inflammation .
PI3K Inhibitors ()

Pyrrolo[2,1-f][1,2,4]triazines with morpholino or substituted alkoxy groups inhibit PI3K isoforms.

  • Key Feature : Aromatic substitutions at position 2 direct activity toward PI3Kδ/γ, unlike 11b ’s p38α selectivity .

Comparative Data Table

Compound Target Kinase(s) IC50 (Enzyme) Oral Bioavailability Key Structural Features Reference
11b p38α MAP kinase 10 nM >50% (rodents) (1R)-1-phenylethyl, 5-methyl, methoxycarbamoyl
Met Kinase Inhibitor Met kinase 1–10 µM Not reported Simple amide substituents
JAK2 Inhibitor JAK2 20–100 nM Improved stability 7-Fluoro, electron-withdrawing groups
VEGFR-2 Inhibitor (50) VEGFR-2/FGFR-1 52 nM (VEGFR-2) 79% (mice) 2,4-Difluoro, oxadiazole bioisostere
PI3K Inhibitor PI3Kδ/γ 5–50 nM Moderate Morpholino or alkoxy groups

Mechanistic and Pharmacokinetic Insights

  • Selectivity : The (1R)-1-phenylethyl group in 11b reduces off-target interactions, unlike JAK2/PI3K inhibitors with broader kinase profiles .
  • Metabolic Stability : Replacement of ester groups with carboxamides (as in 11b ) minimizes hydrolysis, enhancing plasma half-life compared to earlier analogues .
  • Therapeutic Scope : While VEGFR-2 inhibitors target angiogenesis and PI3K inhibitors focus on oncology, 11b ’s anti-inflammatory efficacy is driven by TNFα suppression in macrophages .

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide derivatives have emerged as significant compounds in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. This article explores the biological activity of the specific compound Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]- , detailing its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The compound features a complex fused heterocyclic structure that enhances its biological activity. Its unique configuration allows for various substitutions that can modulate its pharmacological properties. The core structure consists of a pyrrolo triazine framework with multiple functional groups that contribute to its reactivity and binding affinity to biological targets.

Pyrrolo[2,1-f][1,2,4]triazine derivatives primarily act as kinase inhibitors , which are crucial in regulating cellular signaling pathways involved in cancer progression and inflammation. The compound has shown particular efficacy against various kinases including:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
  • p38α MAPK (Mitogen-Activated Protein Kinase)

These interactions are vital for inhibiting tumor growth and modulating inflammatory responses.

Biological Activity Overview

Research indicates that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit potent biological activities across several domains:

Activity Type Description
Antitumor Activity Inhibits cancer cell proliferation via kinase inhibition.
Anti-inflammatory Effects Reduces inflammation in models of acute and chronic diseases.
Antiviral Properties Some derivatives have shown activity against viral infections.

1. Antitumor Efficacy

A study demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives significantly inhibited cell growth in various cancer cell lines. For instance, compounds with modifications at the C6 position displayed IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

2. Inhibition of p38 MAPK

Research has shown that specific derivatives effectively inhibit p38 MAPK activity, which is implicated in inflammatory responses and cancer progression. The incorporation of aryl groups at strategic positions enhanced the inhibitory potency against this target .

3. VEGFR-2 Inhibition

The compound has been evaluated for its ability to inhibit VEGFR-2 kinase activity with promising results. Compounds derived from this scaffold exhibited IC50 values as low as 0.023 µM against VEGFR-2, indicating strong potential for angiogenesis-related therapies .

Synthesis and Structural Modifications

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methodologies including:

  • Nucleophilic substitutions
  • Cycloadditions
  • Functional group modifications to enhance solubility and bioactivity

Recent studies have focused on optimizing these compounds through structural variations such as halogenation and the introduction of alkyl groups to improve their pharmacokinetic profiles .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyrrolo[2,1-f][1,2,4]triazine core substituted with a methoxyamino-carbonyl group, a methylphenylamino moiety, and a chiral phenylethyl group. The triazine ring and carboxamide groups contribute to hydrogen-bonding interactions, while the chiral center (R-configuration) may influence enantioselective binding in biological systems. Structural characterization should prioritize X-ray crystallography (as seen in PDB ligand data for analogous compounds) and NMR to resolve stereochemistry .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization should follow multi-step protocols involving:

  • Amide coupling : Use acyl chlorides (e.g., methoxyamino-carbonyl chloride) with triethylamine as a base in anhydrous dioxane under reflux (argon atmosphere) to minimize side reactions .
  • Purification : Employ flash chromatography (e.g., EtOAc/light petroleum mixtures) and validate purity via HPLC (>98%) .
  • Chiral resolution : Leverage chiral HPLC or enzymatic resolution to isolate the (R)-phenylethyl enantiomer .

Q. What experimental methods are critical for assessing solubility and stability in preclinical studies?

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy for quantification .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days, monitoring degradation via LC-MS. Stabilize hygroscopic groups (e.g., methoxyamino) with lyophilization .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds with the triazine core and hydrophobic contacts with the phenylethyl group .
  • MD simulations : Validate docking results with 100-ns simulations in explicit solvent to assess conformational stability .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Meta-analysis : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) to isolate assay-specific variables .
  • Orthogonal assays : Validate activity using SPR (binding affinity) and cell-based assays (e.g., proliferation inhibition in HCT-116) to confirm target engagement .
  • Data normalization : Apply Z-score normalization to account for batch effects in high-throughput screening .

Q. How can reaction engineering improve scalability while maintaining enantiomeric excess?

  • Continuous-flow synthesis : Optimize residence time and temperature for key steps (e.g., amide coupling) to enhance throughput .
  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphates) for asymmetric synthesis of the phenylethyl group .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and enantiomeric ratio in real time .

Methodological Frameworks

Designing a structure-activity relationship (SAR) study for this compound:

  • Variable groups : Modify the methoxyamino-carbonyl (electron-withdrawing vs. donating) and phenylethyl (alkyl vs. aryl) substituents .
  • Assay panel : Test derivatives against a panel of 10+ kinase targets and two cancer cell lines (e.g., MDA-MB-231 and A549) .
  • Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Addressing synthetic challenges in scaling up the triazine core:

  • Intermediate characterization : Isolate and characterize unstable intermediates (e.g., triazine precursors) via low-temperature NMR (−40°C) .
  • Alternative routes : Explore microwave-assisted synthesis to reduce reaction times for cyclization steps .
  • Green chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.